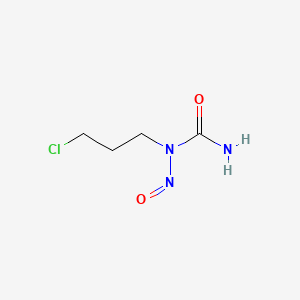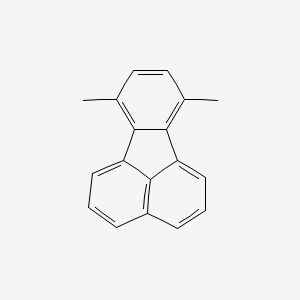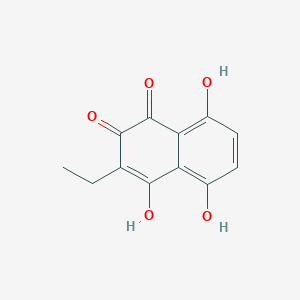![molecular formula C21H19NO2S2 B14711056 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene CAS No. 21299-21-8](/img/structure/B14711056.png)
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C21H19NO2S2 and a molecular weight of 381.519 g/mol It is characterized by the presence of a nitro group attached to a benzene ring, along with two benzylsulfanyl groups attached to a central carbon atom
Métodos De Preparación
The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism by which 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl groups can also participate in redox reactions, further contributing to the compound’s activity. Molecular targets and pathways involved include enzymes and receptors that are sensitive to oxidative stress and redox changes .
Comparación Con Compuestos Similares
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene can be compared with other similar compounds such as:
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: This compound has a similar structure but includes a methoxy group, which can alter its chemical reactivity and biological activity.
1-[Bis(benzylsulfonyl)methyl]-4-nitrobenzene:
The uniqueness of this compound lies in its combination of a nitro group and benzylsulfanyl groups, which provide a versatile platform for chemical modifications and applications in various fields.
Propiedades
Número CAS |
21299-21-8 |
|---|---|
Fórmula molecular |
C21H19NO2S2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-[bis(benzylsulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H19NO2S2/c23-22(24)20-13-11-19(12-14-20)21(25-15-17-7-3-1-4-8-17)26-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
Clave InChI |
CCRUNYVIZSABGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)








